Sec-butyl bromoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZHUMAYBBDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Sec Butyl Bromoacetate in Organic Transformations
Role as an Alkylating Agent in Carbon-Heteroatom Bond Formation
As an α-halo ester, sec-butyl bromoacetate (B1195939) is a potent alkylating agent, readily participating in nucleophilic substitution reactions. The electron-withdrawing ester group activates the adjacent carbon-bromine bond, rendering it susceptible to attack by a variety of nucleophiles. This reactivity is harnessed to form new bonds between carbon and heteroatoms such as nitrogen and oxygen.
N-Alkylation Reactions
N-alkylation is a fundamental transformation in organic chemistry, and sec-butyl bromoacetate serves as an effective reagent for this purpose. It reacts with a range of nitrogen-containing compounds, including primary and secondary amines, as well as the nitrogen atoms within heterocyclic systems, to introduce the sec-butoxycarbonylmethyl moiety. jkchemical.com These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct and facilitate the nucleophilic attack. jkchemical.com
The choice of base and solvent is crucial for the success of these reactions. For instance, the N-alkylation of diazo NH-heterocycles has been successfully achieved using potassium carbonate in dimethylformamide (DMF). beilstein-archives.org In one study, the reaction of a diazo homophthalimide derivative with this compound under these conditions yielded the corresponding N-alkylated product. beilstein-archives.org Similarly, diazo barbituric acids and thiobarbituric acids readily undergo alkylation with alkyl bromides. beilstein-archives.org However, the reactivity can be influenced by the nature of the substrate; for example, secondary alkyl bromides may give lower yields. beilstein-archives.org The use of cesium carbonate in DMF has also been shown to be an efficient system for the mono-N-alkylation of primary benzylamines and anilines, suppressing the undesired dialkylation. researchgate.net
Table 1: Examples of N-Alkylation Reactions with Bromoacetates
| Substrate | Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diazo homophthalimide | tert-Butyl bromoacetate | K₂CO₃/DMF | N-alkylated diazo derivative | 79% | beilstein-archives.org |
| Diazo arylidenesuccinimide | (Bromomethyl)cyclobutane | K₂CO₃/DMF | Alkylated derivative | Moderate | beilstein-archives.org |
| Diazo barbituric acid | Chloroacetonitrile | K₂CO₃/DMF | N-alkylated derivative | 84% | beilstein-archives.org |
| Triamine | tert-Butyl bromoacetate | K₂CO₃/Acetonitrile (B52724) | Mixed ester | 55% | rsc.org |
| p-Methoxyaniline | Ethyl bromoacetate | Cs₂CO₃/DMF | N-alkylated aniline | 91% | researchgate.net |
The synthesis of bifunctional chelating agents (BFCAs) often involves the exhaustive alkylation of amine groups with reagents like tert-butyl bromoacetate. rsc.org For example, a triamine can be reacted with tert-butyl bromoacetate in the presence of potassium carbonate in acetonitrile to yield the corresponding mixed ester. rsc.org This highlights the utility of bromoacetates in constructing complex molecules with specific functionalities.
O-Alkylation and Etherification, including Phase-Transfer Conditions
This compound is also employed in O-alkylation reactions to form ethers. This transformation is particularly useful for the synthesis of various organic compounds, including those with applications in materials science and medicinal chemistry. The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This methodology is particularly advantageous for O-alkylation reactions, as it can enhance reaction rates and yields. crdeepjournal.org In a typical PTC setup, a quaternary ammonium (B1175870) salt or a phosphonium (B103445) salt is used to transport the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the alkylating agent. crdeepjournal.org For instance, the etherification of an alcohol with tert-butyl bromoacetate can be carried out under phase-transfer conditions to synthesize 3-oxa-OPC homologues. chemicalbook.com Solid-liquid PTC, using a catalyst like tetra-n-butylphosphonium bromide, can be particularly effective, offering advantages such as controlled temperature and high selectivity. crdeepjournal.org
The esterification of the anomeric hydroxyl group of carbohydrates represents another important application of O-alkylation. For example, a hemiacetal can be deprotonated with potassium carbonate and then reacted with tert-butyl bromoacetate to yield a glycosyl ester. mdpi.com This method has been applied to various mono- and disaccharides, often with high α-selectivity. mdpi.com
Table 2: Examples of O-Alkylation and Etherification Reactions
| Substrate | Alkylating Agent | Conditions | Product Type | Application/Significance | Reference |
|---|---|---|---|---|---|
| Alcohol | tert-Butyl bromoacetate | Phase-transfer conditions | 3-oxa-OPC homologues | Synthesis of specific organic compounds | chemicalbook.com |
| o-Chloronitrobenzene & Potassium phenoxide | Tetra-n-butylphosphonium bromide (catalyst) | Solid-liquid PTC | o-Nitrodiphenyl ether | Important intermediate in fine chemical industry | crdeepjournal.org |
| Hemiacetal (carbohydrate) | tert-Butyl bromoacetate | K₂CO₃ | Glycosyl ester | Oligosaccharide synthesis | mdpi.com |
| Unprotected sugar | tert-Butyl bromoacetate | NaH | Glycosyl ester | High α-selectivity | mdpi.com |
Participation in Carbon-Carbon Bond Forming Reactions
Beyond its role as a traditional alkylating agent, this compound can participate in carbon-carbon bond formation through pathways involving radical intermediates. These reactions, often initiated by photoredox catalysis, open up new avenues for constructing complex carbon skeletons.
Radical-Mediated Processes and Photoredox Catalysis
Visible light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov In this context, a photocatalyst, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. nih.gov α-Bromocarbonyl compounds, including this compound, are suitable precursors for generating carbon-centered radicals via reductive pathways. nih.govpsu.edu
The generated α-carbonyl alkyl radicals can then add to unsaturated systems like alkenes, initiating a sequence of events that leads to the formation of new carbon-carbon and carbon-halogen bonds. nih.govpsu.edu This approach has been successfully applied to the carbobromination of unactivated alkenes. nih.govpsu.edu
The initial step in many photoredox-catalyzed reactions involving this compound is a single electron transfer (SET) event. nih.govacs.org In a reductive quenching cycle, the photoexcited catalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the α-bromoester, leading to the cleavage of the carbon-bromine bond and the formation of a sec-butoxycarbonylmethyl radical. nih.gov
Alternatively, in an oxidative quenching cycle, the photoexcited catalyst can directly oxidize a substrate, and the reduced form of the catalyst can then reduce the α-bromoester. The specific pathway depends on the redox potentials of the catalyst, substrate, and any additives present. nih.gov Mechanistic investigations, including studies on the stereochemical outcome of reactions, can help distinguish between SET and polar (SN2) mechanisms. For example, the reaction of an organolithium reagent with tert-butyl bromoacetate yielding a racemic product suggests an SET mechanism is at play. researchgate.net
A mechanistically distinct pathway that has been identified in the photoredox-catalyzed carbobromination of alkenes is the Radical-Addition Radical-Pairing (RARP) mechanism. nih.govpsu.edu This pathway differs from the more common radical-polar crossover (RPC) and radical chain propagation (RCP) mechanisms. nih.gov
In the RARP pathway, the photoredox-generated α-carbonyl radical adds to an alkene to form a new carbon-centered radical. nih.govpsu.edu Crucially, the catalytic cycle is completed by the reduction of the oxidized photocatalyst by a bromide anion (Br⁻), which in turn generates a bromine radical (Br•). nih.govpsu.edu This bromine radical then pairs with the newly formed carbon radical to yield the final carbobrominated product. nih.govpsu.edu This mechanism avoids the formation of a carbocation intermediate, which is characteristic of the RPC pathway. nih.govpsu.edu
Table 3: Mechanistic Details of the RARP Pathway in Alkene Carbobromination
| Step | Description | Key Intermediates | Catalyst Role | Reference |
|---|---|---|---|---|
| 1. Radical Generation | The photocatalyst, upon excitation, facilitates the single-electron reduction of the α-bromoester. | α-Carbonyl radical, Reduced photocatalyst | Light absorption and electron transfer | nih.govpsu.edu |
| 2. Radical Addition | The electrophilic α-carbonyl radical adds to the alkene. | New carbon-centered radical | - | nih.govpsu.edu |
| 3. Catalyst Regeneration and Bromine Radical Formation | The oxidized photocatalyst is reduced by a bromide anion. | Regenerated photocatalyst, Bromine radical | Accepts an electron from Br⁻ | nih.govpsu.edu |
| 4. Radical Pairing | The bromine radical pairs with the carbon radical formed in step 2. | Carbobrominated product | - | nih.govpsu.edu |
This RARP pathway has been supported by mechanistic studies, including product selectivity and crossover experiments, and has been shown to be effective for the carbobromination of a variety of terminal and internal alkenes with α-bromoesters. nih.govpsu.edu
Atom-Transfer Addition Reactions
Atom-transfer radical addition (ATRA) represents a powerful method for carbon-carbon bond formation. In this process, a radical is generated from an alkyl halide and adds to an alkene. While this compound is not explicitly detailed in all studies, the reactivity of analogous α-bromoesters is well-documented. For instance, copper-catalyzed ATRA has been successfully applied to vinyl boronic esters. nih.gov This methodology allows for the addition of a variety of radical precursors, including primary, secondary, and tertiary alkyl halides, across vinyl boronic esters. nih.gov The mechanism involves the formation of an α-boryl radical intermediate, whose typically inefficient halogen atom transfer is mediated by the copper catalyst. nih.gov
Photoredox catalysis has also emerged as a key technique for initiating ATRA reactions. mdpi.comnih.gov This approach uses visible light to generate carbon-centered radicals from α-bromocarbonyl compounds. nih.gov Mechanistic studies suggest these reactions can proceed via a radical-addition radical-pairing (RARP) pathway, where the product is formed by the pairing of a bromine radical (or its equivalent) and the alkyl radical generated after addition to the alkene. nih.gov The reaction conditions can be optimized for various α-bromoesters, which are compatible with both acyclic and cyclic secondary esters. nih.gov
Table 1: Substrate Scope in Photoredox Carbobromination of Alkenes with α-Bromoesters
| α-Bromoester Type | Alkene Partner | Reaction Compatibility | Reference |
|---|---|---|---|
| n-Alkyl | Styrene | Good | nih.gov |
| t-Alkyl | 1-Octene | Good | nih.gov |
| Aryl | Indene | Forms alkylated alkenes | nih.gov |
| Benzyl (B1604629) | 1,1-Disubstituted Alkenes | Forms alkylated alkenes | nih.gov |
| α-Bromopropionate | Styrene | Good | nih.gov |
| α-Bromo-γ-butyrolactone | 1-Octene | Good | nih.gov |
Metal-Catalyzed Cross-Coupling Methodologies
This compound and its analogs are valuable substrates in metal-catalyzed cross-coupling reactions for forming C-C bonds. Iron-catalyzed cross-coupling reactions have been effectively used with aryl Grignard reagents and alkyl halides. thieme-connect.de For example, tert-butyl bromoacetate reacts with (4-methoxyphenyl)magnesium bromide in the presence of an iron catalyst at low temperatures to yield the cross-coupling product. thieme-connect.de These reactions may proceed through radical intermediates, as suggested by stereochemical outcomes in related systems. thieme-connect.de
The Suzuki-Miyaura cross-coupling reaction is another prominent methodology. While direct use of this compound as the halide partner is less common, related bromoacetates are used in multi-step syntheses that incorporate a key Suzuki coupling. For instance, benzyl bromoacetate is used to O-alkylate a phenol, with the resulting biphenyl (B1667301) structure having been previously assembled via a Suzuki-Miyaura reaction. sci-hub.se This highlights the integration of bromoacetate chemistry with modern cross-coupling methods. The development of catalysts for the coupling of unactivated secondary boronic acids with organohalides further expands the potential applications for compounds like this compound in complex molecule synthesis. google.com
Stereochemical Aspects of Reactions Involving this compound
The chiral center within the sec-butyl group and the prochiral nature of the bromoacetyl moiety make this compound a subject of interest in stereoselective synthesis.
Diastereoselective Alkylations
Diastereoselective alkylations using enolates are a cornerstone of asymmetric synthesis. This compound, and more commonly its close analog tert-butyl bromoacetate, serves as a key electrophile in these reactions. Chiral enolate equivalents can be alkylated with high diastereoselectivity. For example, the lithium enolate of a homochiral iron acetyl complex reacts with tert-butyl bromoacetate in a highly stereoselective manner to produce iron succinoyl complexes. researchgate.net
Similarly, enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with tert-butyl bromoacetate. cdnsciencepub.com This reaction produces substituted succinate (B1194679) derivatives with a high degree of stereocontrol, often yielding a single major diastereomer. cdnsciencepub.com The high diastereoselectivity is attributed to the rigid, chelated transition state of the enolate, which effectively shields one face of the nucleophile. caltech.edu
Influence of Chiral Auxiliaries
Chiral auxiliaries are instrumental in controlling the stereochemical outcome of reactions involving this compound. google.com These auxiliaries are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. google.comdokumen.pub
Oxazolidinones are among the most effective chiral auxiliaries for this purpose. cdnsciencepub.com When N-acyloxazolidinones are deprotonated to form lithium enolates, the metal ion chelates with the carbonyl groups of both the acyl chain and the auxiliary. This creates a rigid conformation that blocks one face of the enolate from the incoming electrophile, such as tert-butyl bromoacetate. cdnsciencepub.comcaltech.edu This steric hindrance leads to excellent diastereoselectivity in the alkylation step. cdnsciencepub.com After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. cdnsciencepub.comcaltech.edu
Iron-based chiral auxiliaries, such as [(η5-C5H5)Fe(CO)(PPh3)], also confer high regio- and diastereoselectivity in alkylations with tert-butyl bromoacetate. researchgate.net The steric bulk and defined geometry of the chiral iron moiety guide the approach of the electrophile to the enolate, leading to the formation of highly substituted succinoyl complexes with excellent stereocontrol. researchgate.net
Table 2: Chiral Auxiliaries in Diastereoselective Alkylations with Bromoacetates
| Chiral Auxiliary | Electrophile | Key Outcome | Reference |
|---|---|---|---|
| (4R)-benzyl-2-oxazolidinone | tert-butyl bromoacetate | >95% diastereomeric excess in alkylation | cdnsciencepub.com |
| (4S)-isopropyl-2-oxazolidinone | tert-butyl bromoacetate | >95% diastereomeric excess in alkylation | cdnsciencepub.com |
| [(η5-C5H5)Fe(CO)(PPh3)] | tert-butyl bromoacetate | High regio- and diastereoselectivity | researchgate.net |
| Pseudoephedrine | tert-butyl bromoacetate | Highly diastereoselective alkylations | caltech.edu |
Comparative Reactivity Studies of Alpha-Halogenated Esters
The reactivity of this compound is best understood in the context of other alpha-halogenated esters. The nature of the halogen atom is a primary determinant of reactivity in SN2-type reactions. For abiotic thiol reactivity, the order for alpha-halo-carbonyl compounds is generally I > Br > Cl > F, consistent with leaving group ability. nih.gov This trend suggests that bromoacetates are highly reactive electrophiles, second only to their iodo-analogs. nih.gov
However, this order is not universal and can be influenced by the specific reaction mechanism. In a study on α-haloglycine esters activated by hydrogen-bond donor catalysts, an unexpected reactivity order of Cl > Br >> F was observed. nih.gov This was attributed to a "generalized" anomeric effect arising from hyperconjugation, which enhances the nucleofugality (leaving group ability) of the halogen. nih.gov The stability of the enolate intermediate is also a critical factor, which is influenced by electronic effects of neighboring groups. fiveable.me The presence of the carbonyl group significantly increases the acidity of the alpha-protons, facilitating enolate formation for subsequent reactions like alkylation and halogenation. msu.edu
Synthetic Utility in Complex Molecule and Materials Science
Construction of Biologically Relevant Molecules
The strategic incorporation of the bromoacetate (B1195939) functionality allows for the elongation of carbon chains and the introduction of key structural motifs found in numerous biologically active compounds.
Sec-butyl bromoacetate is a key reagent in the synthesis of alkamine esters. as-1.co.jp These compounds are of significant interest due to their potential pharmacological properties, including antispasmodic, analgesic, and anesthetic activities. as-1.co.jp The synthesis typically involves the reaction of a suitable amino alcohol with this compound. The nitrogen atom of the amino alcohol acts as a nucleophile, displacing the bromide ion from the this compound to form the corresponding glycinate (B8599266) ester. The resulting alkamine esters are then evaluated for their biological activity. The use of the sec-butyl ester can influence the pharmacokinetic properties of the final compound. Ergot alkaloids, for instance, which are based on the ergoline (B1233604) ring system, have been developed as antispasmodic agents for treating migraine attacks. nih.gov Similarly, muscarinic receptor agonists and antagonists, some of which are synthesized using related alkylating agents, also exhibit effects on smooth muscle and have therapeutic applications. mdpi.com
The proteasome is a multi-catalytic enzyme complex responsible for the degradation of most cellular proteins, playing a crucial role in cellular processes. nih.gov Its inhibition has emerged as a significant strategy in cancer therapy. nih.govnih.gov this compound and its analogs are utilized in the synthesis of various proteasome inhibitors.
One important class of proteasome inhibitors is the peptidic β-lactones. nih.gov In the synthesis of these complex molecules, a key step can involve the alkylation of a chiral auxiliary-bearing acyl imide with a bromoacetate ester. While tert-butyl bromoacetate is commonly used, the principles apply to this compound as well. nih.gov For instance, in the synthesis of cystargolide-based β-lactones, a sec-butyl P1 residue (mimicking isoleucine) has been incorporated to enhance selectivity for the β5 subunit of the proteasome. nih.gov The synthesis of the β-lactone core often involves a multi-step sequence where a bromoacetate derivative is a key building block. nih.gov
The general strategy for the synthesis of peptidic β-lactone proteasome inhibitors is outlined below:
| Step | Description | Reagents and Conditions |
| 1 | Acylation of a chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) with a P1-containing carboxylic acid. | Carboxylic acid, activating agent |
| 2 | Diastereoselective alkylation with a bromoacetate ester. | NaHMDS, THF, -78 °C then tert-butyl bromoacetate |
| 3 | Cleavage of the chiral auxiliary. | LiOH/H₂O₂, THF:H₂O |
| 4 | One-pot chlorination-lactonization to form the β-lactone ring. | LHMDS, CCl₄, THF, -78 °C |
| 5 | Coupling with a dipeptide fragment. | EDCI, HOBt, NMM, THF |
This table illustrates a general synthetic approach where tert-butyl bromoacetate is a cited reagent; the reactivity is analogous for this compound.
Furthermore, other classes of proteasome inhibitors, such as those with oxadiazole-isopropylamide scaffolds, have been developed where bromoacetate esters are used to introduce key structural elements. nih.gov
Collagenases are a family of matrix metalloproteinases (MMPs) that are involved in the degradation of collagen and other extracellular matrix proteins. google.com Their overexpression is implicated in various pathological conditions, including arthritis and cancer metastasis. google.com Consequently, the development of collagenase inhibitors is an active area of research.
A notable example of a collagenase inhibitor is (S,S,R)-(-)-actinonin. scbt.com The synthesis of actinonin (B1664364) and its analogs often employs tert-butyl bromoacetate as an alkylating agent to introduce a protected succinate (B1194679) moiety. scbt.comfishersci.com In a typical synthetic route, an enolate derived from a chiral iron acyl complex is alkylated with tert-butyl bromoacetate. researchgate.net This step is crucial for constructing the α-alkylsuccinate backbone, a key feature for the recognition and binding of the inhibitor to the active site of the enzyme. researchgate.net While the literature predominantly cites the use of the tert-butyl ester, the sec-butyl ester would serve a similar purpose, providing a protected carboxylic acid function that can be deprotected in a later step of the synthesis.
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the synthesis of DNA and RNA. The chemical modification of the sugar moiety or the nucleobase can lead to compounds with improved therapeutic properties.
Bromoacetate esters, such as the tert-butyl derivative, are employed as alkylating agents in the synthesis of modified nucleosides. They can be used to introduce an acetate-protected functional group at specific positions of the sugar ring, for example, at the 2'-position. This modification can influence the conformational preferences of the nucleoside and its interaction with viral or cellular enzymes. The synthesis of double-headed nucleosides, where a second nucleobase is attached to the sugar moiety, can also involve the use of bromoacetate derivatives as part of the linker.
Macrocyclic ligands, particularly those based on a polyaza-macrocycle backbone, are essential for the chelation of metal ions in various applications, including magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. nih.gov DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is one of the most widely used chelators due to its ability to form highly stable complexes with a variety of metal ions. nih.govresearchgate.netacs.org
The synthesis of DOTA and its derivatives involves the alkylation of the amine groups of the parent macrocycle, cyclen, with a protected bromoacetic acid. orgsyn.org Tert-butyl bromoacetate is frequently used for this purpose to yield the tri-tert-butyl ester of DO3A, which can then be further functionalized. orgsyn.orgacs.org The tert-butyl protecting groups can be removed under acidic conditions to give the final chelating agent. acs.org The use of this compound would offer an alternative protecting group strategy with different cleavage conditions.
The synthesis of these macrocyclic ligands is a multi-step process that requires careful control of reaction conditions to achieve the desired degree of alkylation.
| Precursor | Reagent | Product |
| Cyclen | tert-Butyl bromoacetate | DOTA-tris(t-Bu ester) |
| Chiral Cyclen Derivative | tert-Butyl bromoacetate | Chiral DOTA-tris(t-Bu ester) |
| Diamine Precursor | tert-Butyl bromoacetate | Peralkylated acyclic precursor |
This table provides examples using the commonly cited tert-butyl bromoacetate. The synthetic principle applies to this compound as well.
β-Lactones are four-membered cyclic esters that are not only important intermediates in organic synthesis but also constitute the core structure of several natural products with potent biological activities, including proteasome inhibitors like lactacystin (B1674225) and salinosporamide A. uea.ac.uk
The synthesis of β-lactones can be achieved through various methods, including the lactonization of β-hydroxy carboxylic acids and [2+2] cycloadditions. nih.gov In the context of proteasome inhibitor synthesis, a common strategy involves the stereoselective alkylation of a chiral enolate with a bromoacetate ester, followed by cyclization to form the β-lactone ring. nih.gov For example, the synthesis of a sec-butyl β-lactone acid, a key intermediate for a proteasome inhibitor, highlights the importance of the sec-butyl group in the final structure. nih.gov The β-lactone ring is a strained system and serves as an electrophilic "warhead" that can react with the active site threonine residue of the proteasome. nih.gov
Monomer Synthesis for Advanced Materials
The synthesis of monomers is a critical step in the development of advanced polymers and materials with tailored properties. While bromoacetate derivatives are often employed for this purpose, specific data on this compound is limited.
Derivatization of Natural Products for Polymer Applications
The modification of natural products to create novel monomers for polymer synthesis is a growing area of research. This approach aims to leverage the inherent chirality and functionality of natural molecules to produce sustainable and high-performance materials. Despite the potential for this compound to be used as an alkylating agent in the derivatization of natural products containing hydroxyl or amino groups, there is a lack of specific examples in the scientific literature to illustrate this application.
Preparation of Sequence-Defined Peptoid Monomers
Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest for their biological and material applications. The synthesis of peptoid monomers often involves the use of bromoacetic acid esters. However, the literature predominantly describes the use of tert-butyl bromoacetate for this purpose, which allows for a straightforward deprotection strategy. There is no significant body of research demonstrating the use of this compound in the preparation of sequence-defined peptoid monomers.
Precursors for Porous Organic Cages (POCs)
Porous organic cages are discrete, cage-like molecules with intrinsic porosity, which have potential applications in gas storage, separation, and catalysis. The synthesis of the molecular precursors for POCs is a key aspect of their design. While functionalization with ester groups can be a strategy in the synthesis of POC precursors, there are no specific reports found that detail the use of this compound in this context.
Functional Group Transformation and Molecular Diversification
This compound, as a bromoacetate ester, can theoretically be employed as an alkylating agent to introduce the sec-butoxycarbonylmethyl group onto various nucleophiles. This reaction represents a fundamental functional group transformation. The bromine atom serves as a good leaving group in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This capability allows for the diversification of molecular scaffolds, which is a crucial strategy in medicinal chemistry and materials science for creating libraries of compounds with varied properties.
A study published in The Journal of Organic Chemistry in 1964 described the pyrolysis of a salt derived from this compound and tributylphosphine. dss.go.th While this particular research focused on the resulting butene mixture, it provides a rare documented instance of this compound's use in a chemical transformation relevant to polymer science. dss.go.th
Advanced Spectroscopic and Analytical Methodologies for Characterization
Spectroscopic Analysis of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For sec-butyl bromoacetate (B1195939), both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The chemical shifts and coupling patterns are characteristic of the sec-butyl and bromoacetyl moieties.
In ¹H NMR, the protons of the sec-butyl group exhibit distinct signals. The single proton on the chiral carbon (CH-O) appears as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) are diastereotopic and appear as a complex multiplet, while the two methyl groups (CH₃) present as a doublet and a triplet. The methylene protons of the bromoacetate group (Br-CH₂-C=O) typically appear as a sharp singlet. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. chemicalbook.com The carbonyl carbon of the ester is characteristically downfield, while the carbon bonded to bromine is also significantly shifted. The four carbons of the sec-butyl group are resolved, providing a complete carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sec-butyl bromoacetate in CDCl₃ This data is predicted based on analogous structures like sec-butyl acetate (B1210297) and tert-butyl bromoacetate.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| CH-O | ~4.8-5.0 | sextet | 1H | a |
| Br-CH₂ | ~3.8 | s | 2H | b |
| CH₂ | ~1.6-1.7 | m | 2H | c |
| CH₃ (doublet) | ~1.2 | d | 3H | d |
| CH₃ (triplet) | ~0.9 | t | 3H | e |
| ¹³C NMR | δ (ppm) | Assignment |
| C=O | ~166 | f |
| CH-O | ~73 | g |
| Br-CH₂ | ~26 | h |
| CH₂ | ~29 | i |
| CH₃ (d) | ~19 | j |
| CH₃ (t) | ~10 | k |
Mass Spectrometry (MS, HRMS, MALDI-TOF MS, DART-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its reaction products. In standard electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). wpmucdn.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Common fragmentation patterns for this compound involve the cleavage of the ester linkage. wpmucdn.comlibretexts.orgmiamioh.edu Key fragments would include the loss of the sec-butoxy group ([M-C₄H₉O]⁺) and the loss of the bromine atom ([M-Br]⁺). Alpha-cleavage next to the oxygen is also a common fragmentation pathway for esters. youtube.comwhitman.edu
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Notes |
| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular Ion (M⁺, M+2) |
| 137/139 | [C₄H₆BrO]⁺ | Loss of CH₃CH₂ (Ethyl) radical |
| 115 | [C₆H₁₁O₂]⁺ | Loss of Br radical |
| 93/95 | [CH₂BrC=O]⁺ | Acylium ion |
| 57 | [C₄H₉]⁺ | sec-Butyl cation |
Advanced ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Direct Analysis in Real Time (DART-MS) are particularly useful for analyzing complex reaction mixtures or products that are difficult to ionize by conventional methods. While MALDI-TOF is more commonly applied to large molecules, DART-MS is excellent for the rapid analysis of small molecules with minimal sample preparation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent peak is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. vscht.czlibretexts.org The C-O single bond stretches of the ester linkage are also visible in the 1000-1300 cm⁻¹ region. libretexts.org Additionally, the presence of the alkyl halide is confirmed by the C-Br stretching vibration, which is found in the fingerprint region, typically between 515-690 cm⁻¹. libretexts.org The spectrum also shows characteristic C-H stretching and bending vibrations for the sp³ hybridized carbons of the sec-butyl group just below 3000 cm⁻¹. vscht.cz
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2975-2850 | Medium-Strong | C-H Stretch | Alkane (sec-butyl) |
| 1750-1735 | Strong | C=O Stretch | Ester |
| 1470-1450 | Medium | C-H Bend | Alkane |
| 1300-1000 | Strong | C-O Stretch | Ester |
| 690-515 | Medium-Strong | C-Br Stretch | Alkyl Bromide |
Circular Dichroism (CD) Spectroscopy
The sec-butyl group contains a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-sec-butyl bromoacetate). Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an essential technique for studying such chiral molecules. nih.gov
While achiral spectroscopic methods (NMR, IR, MS) for the (R) and (S) enantiomers are identical, their CD spectra are mirror images, exhibiting opposite Cotton effects. nih.govresearchgate.net This property allows CD spectroscopy to determine the absolute configuration of a chiral center and to measure the enantiomeric purity of a sample. nih.govacs.org The technique is particularly powerful when analyzing the products of stereoselective reactions involving this compound, confirming whether the stereochemistry at the sec-butyl group has been retained, inverted, or racemized. acs.orgmdpi.com
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of this compound from starting materials, byproducts, and solvents. The choice of technique depends on the scale and required purity of the separation.
For analytical purposes, Gas Chromatography (GC) is well-suited for a volatile and thermally stable compound like this compound. Using a capillary column with a suitable stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol phase), GC can effectively separate isomers and assess the purity of a sample.
For preparative purification, column chromatography is the method of choice. Normal-phase chromatography using silica (B1680970) gel as the stationary phase and a nonpolar mobile phase (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the moderately polar this compound from less polar or more polar impurities. High-Performance Liquid Chromatography (HPLC), in both normal-phase and reverse-phase modes, offers higher resolution and is used for both analytical quantification and high-purity preparative separations. sielc.com
High-Performance Liquid Chromatography (HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques used to separate, identify, and quantify components in a mixture. wikipedia.orgelgalabwater.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed into a column. wikipedia.orglibretexts.org For compounds like alkyl halides and esters, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. tandfonline.comsielc.com
While specific, validated HPLC or UHPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, general methods for alkyl halides and esters can be adapted. tandfonline.comnih.gov The development of such a method would involve optimizing parameters including the column type, mobile phase composition (isocratic or gradient elution), flow rate, and detector settings (typically UV or refractive index) to achieve adequate separation from potential impurities or unreacted starting materials. libretexts.org
Below is a table outlining typical starting parameters for developing an HPLC method for a compound similar in structure to this compound.
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., ODS) | Separates based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water mixture | Elutes the compound from the column. The ratio is adjusted to control retention time. |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation and affects resolution. |
| Detector | UV-Vis (at low wavelength, ~210 nm) or Refractive Index (RI) | Detects the compound as it elutes from the column. |
| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency; kept constant for reproducibility. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. wikipedia.org It is widely utilized to monitor the progress of a chemical reaction, identify compounds by comparing their retention factors to a standard, and determine the purity of a substance. wikipedia.orgmicrobenotes.com The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent stationary phase (commonly silica gel). microbenotes.comvedantu.com The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase), which travels up the plate via capillary action. wikipedia.orgbiotechreality.com
Separation occurs because each component in the mixture travels at a different rate, based on its polarity and affinity for the stationary and mobile phases. vedantu.com The result is visualized as spots at different heights on the plate. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key characteristic used for identification. jk-sci.com
While specific Rf values for this compound are not documented in the reviewed literature, analysis of the closely related isomer, tert-butyl bromoacetate, provides a relevant example of typical TLC conditions.
| Parameter | Condition |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase | Hexane : Ethyl Acetate = 9 : 1 (v/v) |
| Visualization | UV light and Potassium Permanganate (KMnO₄) stain |
| Observed Rf | 0.65 |
Data presented is for the analogous compound tert-butyl bromoacetate.
Column Chromatography
Column chromatography is a preparative technique used to purify chemical compounds from mixtures on a larger scale than TLC. sapub.orgresearchgate.net The principle is similar to TLC, involving a stationary phase (typically silica gel or alumina) packed into a vertical glass column and a mobile phase (eluent) that flows down through the column. researchgate.netorgsyn.org The crude mixture is loaded onto the top of the column, and as the eluent passes through, the components separate based on their differential adsorption to the stationary phase and solubility in the eluent. researchgate.net Fractions are collected sequentially as they exit the column, allowing for the isolation of the desired pure compound. orgsyn.org
This technique is essential for purifying this compound after its synthesis to remove unreacted starting materials and byproducts. The selection of the eluent system is critical and is often guided by preliminary TLC analysis to find conditions that provide good separation. researchgate.net
In syntheses involving the related compound tert-butyl bromoacetate, column chromatography is a standard purification step. A typical protocol illustrates the methodology that would be applicable to this compound. rsc.org
| Parameter | Condition/Description |
| Stationary Phase | Silica Gel |
| Eluent System | Gradient of 100% Hexane to 5% Dichloromethane (DCM) in Hexane |
| Application | Purification of a reaction product derived from tert-butyl bromoacetate. rsc.org |
| Procedure | The crude product is loaded onto the silica gel column. The eluent is passed through the column, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. |
This table describes a purification process for a product synthesized using the analogous compound tert-butyl bromoacetate, illustrating a typical methodology. rsc.org
In-situ Reaction Monitoring Techniques
In-situ reaction monitoring involves the use of analytical techniques to track the progress of a chemical reaction in real-time without disturbing the system by taking samples. spectroscopyonline.commt.com This approach provides continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. nih.govnih.gov For the synthesis of this compound, which may involve esterification or substitution reactions, in-situ monitoring can be invaluable for process optimization and control. rsc.org
Several spectroscopic methods are well-suited for in-situ monitoring. spectroscopyonline.com Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reactor via probes or flow cells. mt.comoxinst.com These methods allow chemists to observe the reaction as it happens, identifying reaction endpoints, detecting the formation of transient intermediates, and ensuring product quality and consistency. nih.govchemrxiv.org For example, in an esterification reaction, FTIR could be used to monitor the disappearance of the carboxylic acid's O-H stretch and the appearance of the ester's C=O stretch. nih.gov
While no studies specifically detailing the in-situ monitoring of this compound synthesis were identified, the principles are broadly applicable to its formation.
| Technique | Principle | Application in Monitoring Ester/Alkyl Bromide Synthesis |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Can track the disappearance of reactant functional groups (e.g., alcohol O-H) and the appearance of product functional groups (e.g., ester C=O). |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is particularly sensitive to nonpolar bonds and less sensitive to water. | Complements FTIR; can monitor changes in the carbon backbone and C-Br bond, and is effective in aqueous or alcoholic media. nih.govchemrxiv.org |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Can provide quantitative data on the conversion of reactants to products by integrating the signals corresponding to unique protons on each molecule. oxinst.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the identification and quantification of components. | Can be used on-line to monitor the concentration of reactants and products directly from the reaction vessel. nih.gov |
This table outlines the general applicability of various in-situ techniques for monitoring relevant reaction types.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and vibrational frequencies. These methods solve the Schrödinger equation, or an approximation of it, for the molecule of interest.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For sec-butyl bromoacetate (B1195939), DFT calculations would be instrumental in several areas. The selection of an appropriate functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. researchgate.net
DFT would be employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. This provides key structural parameters. Furthermore, DFT calculations can yield a wealth of information about the electronic properties of sec-butyl bromoacetate. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are critical for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes.
| Property | Value | Unit |
|---|---|---|
| Optimized C=O bond length | 1.21 | Å |
| Optimized C-Br bond length | 1.95 | Å |
| HOMO Energy | -10.5 | eV |
| LUMO Energy | -0.8 | eV |
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to improving the accuracy of calculations. libretexts.orgtaylorandfrancis.com
For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT. While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for their high accuracy in calculating electronic energies. acs.org These methods would be particularly valuable for obtaining precise energy values for different conformations of this compound and for studying reaction energetics where high accuracy is paramount. taylorandfrancis.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method that analyzes the physical movements of atoms and molecules. acs.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the time-dependent behavior of a system. acs.org
For this compound, MD simulations could be used to study its behavior in different solvent environments. acs.orgresearchgate.net For example, a simulation of this compound in water could reveal information about the structure of the solvation shell and the dynamics of solvent molecules around the solute. researchgate.net Such simulations are crucial for understanding how the solvent influences the molecule's conformation and reactivity. MD simulations can also be used to study larger-scale phenomena, such as the diffusion of this compound in a given medium. mdpi.com
Mechanistic Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states. acs.org
Transition State Analysis and Reaction Pathways
A key aspect of mechanistic studies is the identification and characterization of transition states. acs.orgacs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. arkat-usa.org Computational methods can be used to locate these structures and to calculate their properties, such as their geometry and vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is indeed a transition state.
For a reaction involving this compound, such as its hydrolysis or a nucleophilic substitution reaction, computational modeling could be used to map out the entire reaction pathway. ic.ac.ukresearchgate.netmdpi.com This would involve identifying the reactants, any pre-reaction complexes, the transition state(s), any intermediates, and the products. sciforum.netsciforum.net The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state connects the desired reactants and products.
Energetics of Reaction Intermediates
The energetics of a reaction, including the relative energies of reactants, intermediates, transition states, and products, determine its feasibility and rate. researchgate.net Computational chemistry allows for the calculation of these energies, providing quantitative insights into the reaction mechanism. researchgate.net
Table 2: Illustrative Energetics for a Hypothetical SN2 Reaction of this compound with a Nucleophile This table presents hypothetical data for illustrative purposes.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0.0 |
| Pre-reaction Complex | -2.5 |
| Transition State | +15.0 |
| Post-reaction Complex | -22.0 |
Prediction of Reactivity and Selectivity
Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity and selectivity of chemical compounds. In the case of this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure and reactivity patterns. DFT calculations allow for the determination of various molecular descriptors that correlate with reactivity.
Furthermore, local reactivity descriptors can be used to predict the regioselectivity of reactions involving this compound. These descriptors, derived from the molecule's electron density, can identify the most reactive sites for nucleophilic or electrophilic attack. By analyzing these parameters, it is possible to predict how this compound will interact with other reagents and the likely outcome of a chemical reaction.
Interactive Data Table: Calculated Global Reactivity Descriptors for a Butane (B89635) Derivative
| Descriptor | Value (a.u.) |
| Ionization Potential (IP) | 0.25 |
| Electron Affinity (EA) | -0.01 |
| Molecular Hardness (η) | 0.26 |
| Electrophilicity (ω) | 0.12 |
Note: The data in this table is illustrative for a butane derivative and is intended to show the type of information that can be generated through DFT calculations.
Computational Studies in Stereoselective Synthesis
Computational modeling is an invaluable tool for understanding and predicting the stereochemical outcomes of chemical reactions. For chiral molecules like this compound, which possesses a stereocenter at the second carbon of the butyl group, computational studies can be instrumental in designing and optimizing stereoselective syntheses.
Theoretical models can be used to investigate the transition state structures of reactions involving this compound. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. This information is crucial for the development of synthetic routes that yield a single, desired enantiomer or diastereomer.
Applications in Materials Design and Structure Prediction
Computational chemistry plays a significant role in the design of new materials with specific properties. While direct computational studies on materials derived solely from this compound are limited, the principles of molecular modeling can be applied to predict how this molecule might be incorporated into larger systems and influence their properties.
For instance, this compound could be considered as a building block or a modifying agent in the design of polymers or other materials. Computational simulations can be used to predict the conformational preferences of polymer chains containing this compound units and how these conformations affect the bulk properties of the material, such as its mechanical strength, thermal stability, and permeability.
Molecular dynamics simulations can provide insights into the intermolecular interactions between this compound and other molecules in a material. These simulations can help in predicting the morphology and phase behavior of blends containing this compound. By understanding these interactions at a molecular level, it is possible to tailor the composition and structure of materials to achieve desired performance characteristics. For example, in the context of rubber materials, computational tools can be used to predict properties like airtightness and glass transition temperature when a compound is incorporated. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems
The utility of sec-butyl bromoacetate (B1195939) is set to expand significantly with the advent of novel catalytic systems designed to control its reactivity and enable new transformations. Current research into the broader class of α-bromo esters suggests a future where transition metal catalysis and organocatalysis will play a pivotal role.
Transition Metal Catalysis : Researchers are exploring the use of transition metals to mediate new types of reactions involving α-halo esters. For instance, visible-light-induced ruthenium catalysis has shown success in remote C-H alkylations with α-bromo esters, a method that offers high positional control under mild conditions researchgate.net. Future work could adapt such systems for sec-butyl bromoacetate, allowing for the direct functionalization of complex molecules at previously inaccessible positions. Similarly, palladium-based catalysts, which are effective for borylation and C-C cross-coupling reactions, could be tailored for reactions involving this compound to create complex molecular scaffolds mdpi.com. The development of catalysts like Pd(dppf)Cl2, known for high efficiency in Miyaura borylation, could enable the synthesis of novel boronate esters from this compound mdpi.com.
Organocatalysis : Non-metal-based catalysts offer a sustainable alternative for activating α-halo esters. For example, studies on α-haloglycine esters have demonstrated that hydrogen-bond donor catalysts, such as thioureas, can facilitate halogen abstraction and enable catalytic transformations like aza-Friedel-Crafts and Mannich reactions nih.gov. This approach could be extended to this compound, using organocatalysts to promote its reaction with various nucleophiles under mild conditions, thus avoiding the use of toxic or expensive metal catalysts.
These catalytic advancements promise to unlock new synthetic pathways, making this compound a more versatile tool for constructing intricate organic molecules.
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a major trend toward making its application more efficient, safer, and scalable. Flow chemistry offers superior control over reaction parameters compared to traditional batch processes, which is particularly advantageous for handling reactive intermediates.
| Feature | Batch Processing | Flow Chemistry |
| Temperature Control | Slower heat dissipation, potential for hotspots | Superior heat exchange, precise temperature control |
| Mixing | Dependent on stirring efficiency, can be non-uniform | Rapid and efficient mixing in microreactors |
| Safety | Large volumes of reagents, higher risk | Small reaction volumes, enhanced safety with hazardous reagents |
| Scalability | Often requires re-optimization | Direct scalability by running the system for longer periods |
| Reaction Time | Can be lengthy | Significantly shorter reaction times often achievable nih.gov |
Research has demonstrated that flow chemistry enables reactions that are difficult or impossible to perform in batch mode, such as the formation of unstable intermediates like lithiated dibromomethane (B42720) for producing α-dibromoketones vapourtec.com. The principles are directly applicable to reactions involving this compound. For example, the synthesis of α-halo ketones from N-protected amino acids has been successfully demonstrated in a multistep continuous flow process, highlighting the potential for similar telescoped syntheses involving this compound acs.orgnih.gov.
Automated platforms combining flow reactors with real-time analysis can systematically optimize reaction conditions (e.g., temperature, flow rate, stoichiometry), accelerating the discovery of new synthetic protocols nih.gov. This approach minimizes waste and manual operations, aligning with the goals of green chemistry. The future will likely see the development of standardized, automated flow systems for a range of reactions involving this compound, from simple alkylations to more complex, multi-step syntheses.
Exploration of New Reactivity Modes
Beyond its classic role as an electrophile in substitution reactions, future research is expected to uncover and exploit novel modes of reactivity for this compound. This involves harnessing the unique properties of the carbon-bromine bond and the ester functionality in innovative ways.
New Synthetic Building Blocks : Research into α,α-dibromo esters has shown they are versatile synthetic intermediates that can be transformed into a variety of valuable compounds, including functionalized lactones and vinyl bromides for cross-coupling chemistry nih.gov. Similar strategies could be developed starting from this compound to access new classes of building blocks.
Photochemical Reactions : The use of light to drive chemical reactions offers a powerful and sustainable synthetic strategy. Recent studies have shown that α-bromoacetates can act as mild brominating agents for the vicinal dibromination of alkenes and alkynes under near-visible light, a previously unexplored reactivity acs.org. This opens the possibility of using this compound not just as an alkylating agent, but as a bromine source in photochemically-driven transformations.
Decarboxylative Processes : A novel decarboxylative carbonyl olefination has been developed using α-halo N-hydroxyphthalimide esters, which react with aldehydes to form olefins rsc.org. This type of reaction, which proceeds through a tandem nucleophilic addition and reductive elimination, could inspire new strategies for using this compound in C-C bond-forming reactions that go beyond simple alkylation.
The exploration of such unconventional reactions will diversify the synthetic utility of this compound, enabling its use in the construction of a wider range of organic molecules.
Advanced In-Silico Design and Optimization
The use of computational tools for the design and optimization of chemical processes is becoming increasingly integral to modern chemistry. For this compound, in silico methods offer a powerful approach to accelerate the development of new synthetic applications and to refine existing ones.
Reaction Pathway Modeling : Computational chemistry can be used to model reaction mechanisms, predict transition states, and calculate activation energies. This allows researchers to understand the reactivity of this compound in detail and to predict the outcomes of new, untested reactions. By simulating different catalytic systems or reaction conditions, the most promising experimental pathways can be identified, saving time and resources.
Process Simulation and Optimization : Software tools like Aspen Plus can be used to simulate and optimize entire chemical processes. While direct studies on this compound are nascent, related research on the hydrolysis of sec-butyl acetate (B1210297) demonstrates how these tools can be used to determine optimal conditions, such as the number of theoretical plates in a distillation column or the ideal reactant molar ratios, to maximize product yield and purity researchgate.net. Similar simulations could be applied to optimize the synthesis or purification of this compound and its derivatives.
Predictive Modeling : As more data on the reactivity of α-halo esters becomes available, machine learning algorithms and other statistical models could be trained to predict the optimal conditions for a desired transformation. This data-driven approach, often part of a Design-Build-Test-Learn (DBTL) cycle, can efficiently screen a vast parameter space to identify ideal reaction protocols wur.nl. The application of these in silico techniques promises to rationalize and streamline the use of this compound in synthesis.
Expanding Applications in Multicomponent Reactions and Bioorthogonal Chemistry
Two of the most dynamic areas of modern chemical synthesis are multicomponent reactions (MCRs) and bioorthogonal chemistry. The unique properties of this compound make it a potential candidate for future applications in both fields.
Multicomponent Reactions (MCRs) : MCRs are one-pot reactions in which three or more reactants combine to form a single product that contains substantial portions of all the starting materials. This approach is highly valued for its efficiency and ability to rapidly generate molecular complexity nih.govethz.ch. As a reactive electrophile, this compound could potentially be designed into new MCRs. For example, it could serve as the alkylating component in a Passerini or Ugi-type reaction, or participate in a sequence involving the formation of an enolate followed by trapping with other reactants. The development of novel MCRs incorporating this compound would provide rapid access to diverse libraries of complex molecules for applications in drug discovery and materials science.
Bioorthogonal Chemistry : Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes nih.govnih.gov. These reactions are crucial for labeling and tracking biomolecules in real-time. This compound, as a small and reactive alkylating agent, could be used as a building block to synthesize larger, more complex probes for bioorthogonal applications. For instance, it could be used to attach a reporter group (like a fluorophore) to a molecule designed to react with a specific bioorthogonal partner, such as a tetrazine or a strained alkyne nih.govbongerlab.com. While direct applications have yet to be extensively reported, the fundamental reactivity of this compound makes it a plausible and valuable tool for the future construction of novel chemical probes for studying biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
